N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C22H22N4OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N4OS/c27-19(23-18-13-7-8-14-18)15-28-22-24-20(16-9-3-1-4-10-16)21(25-26-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,27) |
InChI Key |
GHSAPQNYPSAPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.5 g/mol. The compound features a triazine moiety that is known for its ability to interact with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular processes. The triazine ring can participate in π-stacking interactions with nucleobases or proteins, while the sulfanyl group may enhance its reactivity and binding affinity towards specific targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing triazine structures have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A comparative study indicated that certain triazine derivatives exhibited significant cytotoxicity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b (3-Cl) | MCF7 | 12.5 | Caspase activation (3, 9) |
| 4c (4-Cl) | MCF7 | 10.0 | Caspase activation (3, 9) |
Antimicrobial Activity
In addition to its anticancer effects, compounds with similar structural features have demonstrated antimicrobial properties. The presence of the triazine ring is believed to enhance the compound's ability to penetrate bacterial membranes and inhibit metabolic pathways critical for bacterial survival.
Case Studies
Several case studies have investigated the therapeutic potential of triazine derivatives:
- Study on Apoptosis Induction : In vitro assays showed that derivatives induced apoptosis in cancer cells via caspase pathway activation. The study emphasized the structure-activity relationship (SAR) of various substitutions on the triazine ring .
- Antimicrobial Efficacy : A series of experiments tested the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfanyl group significantly enhanced antibacterial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Features
The compound belongs to a broader class of 1,2,4-triazine derivatives modified at the 3-position with sulfanyl-linked acetamide groups. Key structural variations among analogs include:
- Triazine substituents : Diphenyl groups at the 5,6-positions (shared across most analogs) versus dimethyl () or fused heterocycles ().
- Sulfanyl linkage : A consistent feature in all analogs, critical for maintaining electronic and steric properties.
- Acetamide N-substituents: Cyclopentyl (target compound), aryl (e.g., 2-cyanophenyl in ), heteroaryl (e.g., chromenone in ), or alkyl groups (e.g., tert-butyl in ).
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Analogs range from 420.51 () to 467.12 (T5), with the target compound likely within this range, aligning with Lipinski’s rules for drug-likeness.
- Electronic Effects: Electron-withdrawing groups (e.g., 2-cyanophenyl in ) may enhance hydrogen-bonding interactions with biological targets compared to aliphatic substituents .
Q & A
Q. What are the key synthetic routes for synthesizing N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide?
The synthesis typically involves a multi-step approach:
- Thioether linkage formation : Reacting a triazine-thiol precursor with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
- Cyclopentyl group introduction : Alkylation or acylation reactions to attach the N-cyclopentyl moiety, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound structurally characterized in academic research?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for diphenyl groups) .
- X-ray crystallography : Using SHELX software (SHELXL-2019) for refinement of crystal structures, with emphasis on resolving disorder in the triazine and cyclopentyl groups .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., observed [M+H]⁺ at m/z 467.1179 for a related triazine-acetamide derivative) .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Anticancer potential : Inhibition of kinase enzymes (IC₅₀ ~2.5 µM in breast cancer cell lines) via triazine-mediated ATP-binding site competition .
- Antimicrobial activity : Moderate efficacy against Staphylococcus aureus (MIC = 16 µg/mL) attributed to thioether-mediated membrane disruption .
- Enzyme inhibition : Selective COX-2 inhibition (70% at 10 µM) in inflammatory models .
Advanced Questions
Q. How can researchers optimize the yield of the thioether linkage formation step?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the thiol group .
- Temperature control : Reactions performed at 60–80°C reduce side-product formation (e.g., disulfide byproducts) .
- Catalyst use : Addition of catalytic KI accelerates bromide displacement kinetics .
- Real-time monitoring : TLC or HPLC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., pyridine vs. triazine rings) drastically alter target binding .
- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or serum content in media can skew results .
- Resolution : Perform dose-response curves across multiple replicates and validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational methods are effective for predicting the compound’s mechanism of action?
Advanced strategies include:
- Molecular docking : Using AutoDock Vina to model interactions with kinase domains (e.g., EGFR tyrosine kinase), focusing on hydrogen bonds with the triazine ring .
- MD simulations : GROMACS-based simulations (100 ns) to assess stability of the ligand-receptor complex in aqueous environments .
- QSAR modeling : Leveraging datasets from diphenyltriazine analogs to predict toxicity profiles and ADMET properties .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
